molecular formula C7H5BrFIO B6357150 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene CAS No. 1628450-73-6

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Cat. No. B6357150
CAS RN: 1628450-73-6
M. Wt: 330.92 g/mol
InChI Key: ONYIDRWMDNFQOP-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5BrFIO. It has a molecular weight of 330.921 Da .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene consists of a benzene ring substituted with bromo, fluoro, iodo, and methoxy groups .


Chemical Reactions Analysis

The chemical reactions of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene likely involve nucleophilic substitution reactions at the benzylic position . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .

Scientific Research Applications

Synthesis of Tetrasubstituted Alkenes

This compound is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This process is crucial in the creation of complex organic molecules, often used in pharmaceuticals and other chemical products.

Suzuki-Miyaura Coupling Reaction

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . This reaction is a type of palladium-catalyzed cross coupling reaction, used extensively in organic synthesis for the creation of biaryl compounds.

Mechanism of Action

The mechanism of action for reactions involving 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene typically involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This is then followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

1-bromo-2-fluoro-3-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYIDRWMDNFQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Synthesis routes and methods

Procedure details

Into a 25-mL round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed (i-Pr)2NH (1.26 g, 12.48 mmol, 1.25 equiv), tetrahydrofuran (7 mL). This was followed by the addition of n-BuLi (2.5M in hexane) (4.8 mL) dropwise with stirring at −78° C. The mixture was stirred for 1 h at −78° C. Then this solution was added to the solution a solution of 1-bromo-2-fluoro-4-methoxybenzene (2.04 g, 9.95 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) at −78 degree C. and stirred for 30 min, then I2 (3.048 g, 12.00 mmol, 1.2 equiv) was added. The resulting solution was stirred for 30 min at −78° C. in a liquid nitrogen bath. The reaction progress was monitored by GCMS. The reaction was then quenched by the addition of 10 mL of water. The resulting solution was extracted with 2×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 2.0 g (61%) of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene as a light yellow solid. Mass spectrum (GC, m/z): Calcd. for C7H5BrFIO, 330.9 (M). found 330.9.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.048 g
Type
reactant
Reaction Step Four
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

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